8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-12-16(22-18(28-12)14-7-4-3-5-8-14)11-26-20(27)25-10-6-9-15(17(25)23-26)19-21-13(2)24-29-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFDMGMTZCPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one represents a novel class of heterocyclic compounds that exhibit significant biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound consists of a triazole ring fused with a pyridine and oxadiazole moieties. The presence of these heterocycles is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O2 |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 89066-46-6 |
| Solubility | Soluble in DMSO and DMF |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with oxadiazole and triazole rings possess antimicrobial properties. The compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays such as DPPH radical scavenging. It showed a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Results indicated that the compound induces apoptosis in these cells through the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of similar oxadiazole derivatives. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against pathogenic bacteria .
Study 2: Cytotoxicity Assessment
Research published in PMC8704594 explored the cytotoxic effects of various oxadiazole derivatives on L929 fibroblast cells. The study found that certain derivatives led to increased cell viability at lower concentrations while showing significant toxicity at higher doses . This suggests a dose-dependent response that is critical for therapeutic applications.
Research Findings
Recent studies have focused on synthesizing analogs of the target compound to enhance its biological activity. Key findings include:
- Enhanced Antimicrobial Activity : Structural modifications have led to compounds with improved MIC values against resistant bacterial strains.
- Synergistic Effects : Combining the target compound with conventional antibiotics has shown synergistic effects, enhancing overall efficacy against multi-drug resistant pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related compounds from the literature:
Key Comparisons
Core Structure Variations: The target compound’s triazolo-pyridinone core distinguishes it from simpler oxadiazole derivatives (e.g., ). This fused system may enhance π-π stacking interactions in biological targets compared to monocyclic cores .
Substituent Effects: Oxadiazole vs. Methyl vs. Phenyl Groups: The 5-methyl group on the oxazole ring (target) vs. a phenyl group () may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step cycloadditions or nucleophilic substitutions, similar to methods in (TMSCl-mediated cyclization in DMF/MeCN) .
- ’s use of triethylamine in chloroform for pyrimidine-triazole fusion (Scheme 7) suggests parallels in optimizing reaction conditions for heterocyclic coupling .
Biological Activity Hypotheses: Anticancer Potential: Structural similarities to 1,2,4-triazole derivatives () imply possible anticancer activity via kinase inhibition or apoptosis induction . Antimicrobial Activity: The oxadiazole and oxazole moieties are associated with bacteriostatic effects in other compounds (), though empirical data for the target compound is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
